molecular formula C10H10ClFN2O3 B144042 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide CAS No. 135248-51-0

2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide

Cat. No. B144042
M. Wt: 260.65 g/mol
InChI Key: XSVHPYSCEKQSAH-UHFFFAOYSA-N
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Description

2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, also known as CFNE, is a synthetic compound that belongs to the group of amides. It has gained attention in the scientific community due to its potential as a medicinal compound. CFNE has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In

Mechanism Of Action

The mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. In addition, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess analgesic properties, reducing pain in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its potential as a medicinal compound. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent. However, one limitation of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

Future research on 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could focus on its potential as a medicinal compound. It could be studied further for its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anticancer agent. Future research could also focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, making it easier to administer in vivo. In addition, the mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could be further explored, in order to better understand how it exerts its various biochemical and physiological effects.
Conclusion:
In conclusion, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential as a medicinal compound. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as an anticancer agent. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and the activity of COX-2, and possesses analgesic properties. While 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has potential as a medicinal compound, its limited solubility in water may be a limitation. Future research could focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, as well as exploring its potential as a medicinal compound further.

Synthesis Methods

2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-chloro-2-fluoroacetamide with 4-nitrophenylethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide.

Scientific Research Applications

2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been studied for its potential as a medicinal compound. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

135248-51-0

Product Name

2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide

Molecular Formula

C10H10ClFN2O3

Molecular Weight

260.65 g/mol

IUPAC Name

2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C10H10ClFN2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15)

InChI Key

XSVHPYSCEKQSAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-]

synonyms

2-chloro-2-fluoro-N-(2-(4-nitrophenyl)ethyl)acetamide
N-(2-p-nitrophenethyl)chlorofluoroacetamide
pNO2CFA

Origin of Product

United States

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